molecular formula C12H15NO4S B2834901 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 100392-00-5

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2834901
M. Wt: 269.32
InChI Key: PRFUSBXPZKOGMR-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as EHT, is a thiazolidine carboxylic acid derivative. It is an important organic intermediate used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, dyes, and other organic compounds. EHT has a wide range of applications in scientific research, including its use as a model compound for studying enzymatic reactions, as a substrate in enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of various enzymes.

Scientific Research Applications

Chemical Synthesis and Characterization

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid and related compounds have been synthesized and characterized in various studies. The compound has been prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes. This method also allowed for the production of oxazolidines and thiazolidines, which upon further reactions could yield oxazoles, thiazoles, and Mannich bases. This synthesis approach demonstrates the compound's potential as a precursor for various heterocyclic compounds, offering insights into its versatility in organic synthesis (Badr, Aly, Fahmy, & Mansour, 1981).

Anticancer and Antimicrobial Activities

Thiazolidine derivatives, including compounds structurally related to 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, have been evaluated for their anticancer and antimicrobial activities. Tetra-substituted phthalocyanines bearing thiazolidine derivatives have shown anticancer activity against different cancer cell lines. These findings highlight the potential therapeutic applications of thiazolidine derivatives in cancer treatment (Bilgiçli, Hepokur, Genc Bilgicli, Tüzün, Günsel, Mısır, Zengin, & Yarasir, 2021). Additionally, compounds synthesized from 3-acetyl-8-ethoxycoumarin and thiosemicarbazide, leading to thiazolidin-4-one derivatives, have been screened for antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, & Khafagy, 2012).

Solid-phase Synthesis Applications

The solid-phase synthesis of small organic molecules based on the thiazolidine scaffold, including derivatives of 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, has been explored. This methodology involves the reaction of aldehydes with unprotected (R)-cysteine attached to a polymeric support, leading to 2-substituted thiazolidine-4-carboxylic acids. Such approaches offer a streamlined pathway for synthesizing thiazolidine derivatives, highlighting the compound's utility in the development of pharmaceuticals and other organic molecules (Patek, Drake, & Lebl, 1995).

properties

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-2-17-10-5-7(3-4-9(10)14)11-13-8(6-18-11)12(15)16/h3-5,8,11,13-14H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFUSBXPZKOGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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